(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride
Description
(R)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride, commonly referred to as Vasicine hydrochloride (CAS: 7174-27-8), is a chiral alkaloid derivative isolated from medicinal plants such as Peganum harmala and Justicia adhatoda . Its molecular formula is C₁₁H₁₂N₂O·HCl, with a molecular weight of 224.69 g/mol (base: 188.23 g/mol + HCl) . The compound features a pyrrolo[2,1-b]quinazoline core, with a hydroxyl group at position 3 and an R-configuration stereocenter at this position . It is primarily studied for its pharmacological properties, including bronchodilatory, antimicrobial, and acetylcholinesterase inhibitory activities .
Properties
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@@H]1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives with Cyclic Amides
The foundational approach to pyrrolo[2,1-b]quinazolinone synthesis involves the condensation of anthranilic acid derivatives with cyclic amides or lactim ethers. In one protocol, anthranilic acid (27 ) reacts with 2-methoxy-1-pyrroline (34 ) under mild conditions to form the pyrrolo[2,1-b]quinazolinone core . This method proceeds via a cyclic amidine intermediate, which undergoes dehydration to yield the tetracyclic structure.
Reaction Conditions :
For the target alcohol derivative, subsequent reduction of the ketone moiety at C-3 is required. Borane tetrahydrofuran (BH₃·THF) in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol, as demonstrated in the synthesis of 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol .
Vilsmeier-Haack Reaction for Imine Formation
Phosphorus oxychloride (POCl₃)-mediated cyclization offers an alternative route. Treatment of 2-pyrrolidinone (9 ) with POCl₃ generates a Vilsmeier-type imine (39 ), which reacts with anthranilic acid to form a cyclic amidine. Rearrangement and dehydration yield the pyrrolo[2,1-b]quinazolinone framework .
Key Steps :
-
Imine formation: POCl₃ reacts with 2-pyrrolidinone at room temperature.
-
Cyclization: Anthranilic acid introduces the quinazoline ring.
-
Reduction: NaBH₄ or BH₃·THF reduces the ketone to (R)-3-ol .
Enantioselective Synthesis of the (R)-Configuration
Achieving the (R)-configuration necessitates chiral resolution or asymmetric synthesis. In a related study, (S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate was synthesized using HCl/EtOH esterification of the corresponding carboxylic acid . To obtain the (R)-enantiomer, chiral auxiliaries or enzymatic resolution may be employed, though specific protocols for the 3-ol derivative remain scarce in the literature.
Proposed Strategy :
-
Use of (R)-proline or other chiral catalysts during cyclization.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is achieved by treating the alcohol with hydrochloric acid. For example, 7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline was dissolved in concentrated HCl and refluxed to yield the hydrochloride salt .
Optimized Protocol :
-
Dissolve (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol in ethanol.
-
Bubble HCl gas through the solution for 3 hours.
-
Reflux at 60°C for 2 hours.
Purification and Characterization
Chromatography and recrystallization ensure high purity:
-
Column Chromatography : Silica gel with petroleum ether/ethyl acetate (1:10) .
-
HPLC : Gradient elution (water/methanol with 0.1% formic acid) .
Characterization Data :
Chemical Reactions Analysis
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline analogs .
Scientific Research Applications
Antimicrobial Activity
(R)-Vasicine has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Recent investigations have shown that (R)-Vasicine possesses anticancer properties. In vitro studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study involved the treatment of MCF-7 breast cancer cells, where (R)-Vasicine significantly reduced cell viability .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that (R)-Vasicine can mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in Neuroscience Letters documented its protective effects on dopaminergic neurons in a model of Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of (R)-Vasicine against multi-drug resistant bacteria, researchers observed a significant reduction in bacterial load in treated samples compared to controls. The study utilized both qualitative and quantitative methods to assess the compound's effectiveness, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .
Case Study 2: Cancer Cell Line Response
A detailed investigation into the anticancer properties of (R)-Vasicine involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings, providing a strong basis for further exploration into its use as an anticancer drug .
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that administration of (R)-Vasicine significantly improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting its potential utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Chlorovasicine
3-(3,4-Dimethoxyphenylethylamino)-Methylidene Derivative
- Structure: A dimethoxyphenylethylamino group is appended to the methylidene position at C3 .
- Application : This derivative, isolated as a hydrochloride salt, is investigated for antitumor activity due to enhanced planar structure and π-π stacking interactions .
Natural Analog: Vasicinol (Dihydrate Form)
- Structure: The dihydrate form of (+)-vasicinol hydrochloride (C₁₁H₁₃N₂O⁺·Cl⁻·2H₂O) includes two water molecules, altering crystallinity and solubility .
- Conformation : The pyrrolidine ring adopts an envelope conformation, with the hydroxyl-bearing C3 in an S-configuration .
Data Table: Key Comparative Properties
Research Findings and Implications
- Stereochemical Impact : The R-configuration in Vasicine hydrochloride may reduce binding to acetylcholinesterase compared to the S-form, highlighting the role of chirality in drug design .
- Substituent Effects : Chlorination at C7 (7-Chlorovasicine) increases lipophilicity, correlating with improved bioavailability in preliminary models .
- Safety Profiles : While the S-enantiomer has established handling protocols (e.g., P210 for flammability), further toxicological studies on the R-form are needed .
Biological Activity
(R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Chemical Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 667496
The compound exhibits biological activity primarily through its interaction with voltage-gated sodium channels (VGSCs). It has been identified as a selective blocker of tetrodotoxin-sensitive (TTX-S) sodium channels. This selectivity is crucial for its therapeutic potential in treating pain and other disorders mediated by these channels.
Pharmacological Effects
-
Pain Management : The compound has shown promise in the treatment of various pain types, including:
- Acute pain
- Chronic pain
- Neuropathic pain
- Inflammatory pain
- Antimalarial Activity : Recent studies indicate that derivatives of the dihydroquinazolinone scaffold, closely related to this compound, demonstrate significant antimalarial properties by targeting PfATP4, a sodium-dependent ATPase in Plasmodium species .
- Cytotoxicity : While exploring its activity against parasites, it was noted that certain analogs did not exhibit cytotoxic effects on human liver cells (HepG2), indicating a favorable safety profile .
Study 1: Sodium Channel Blockade
A patent outlines the efficacy of this compound as a TTX-S sodium channel blocker. The study emphasizes its potential in treating conditions like neuropathic pain while minimizing side effects associated with non-selective sodium channel blockers .
Study 2: Antiparasitic Activity
Research on related dihydroquinazolinone compounds revealed that modifications at the 8-position significantly enhanced both aqueous solubility and metabolic stability while maintaining antiparasitic activity. For instance:
- Compound WJM992 exhibited an EC50 of 0.395 μM against P. berghei, demonstrating effective inhibition of parasite growth .
Study 3: Comparative Analysis of Analog Compounds
A comparative analysis of various derivatives showed that:
- Modifications such as the incorporation of polar functional groups improved solubility and stability.
- Certain analogs demonstrated a five-fold increase in activity against malaria parasites compared to their predecessors .
Data Tables
| Compound | Activity Type | EC50 (μM) | Notes |
|---|---|---|---|
| WJM992 | Antimalarial | 0.395 | Effective against P. berghei |
| Analog A | Pain Management | N/A | Selective TTX-S sodium channel blocker |
| Analog B | Cytotoxicity (HepG2) | N/A | Non-toxic to liver cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The compound's pyrrolo[2,1-b]quinazoline core is typically synthesized via cyclization reactions. For example, Paal-Knorr pyrrole synthesis (using diketones and amines) or heterocyclization of chloroacetylated intermediates with thioamides can be applied . To ensure stereochemical purity (R-configuration), chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution are critical. Use of chiral auxiliaries during synthesis (e.g., enantiopure starting materials) and X-ray crystallography for post-synthesis verification are recommended .
Q. How can the structural identity and purity of this compound be validated in academic research settings?
- Methodology :
- Spectroscopic Analysis : Combine -/-NMR to confirm the quinazoline ring system and substituents. For example, characteristic signals for the hydroxyl group and tetrahydropyrrolo moiety should be observed at δ 3.5–5.0 ppm .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%). Impurity profiling can follow EP guidelines, as seen in analogous quinazoline derivatives .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated in related pyrrolo[2,1-b]quinazolinone derivatives .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS is optimal due to high sensitivity. For blood/metabolite studies:
- Sample Prep : Protein precipitation with acetonitrile followed by SPE cleanup.
- LC Conditions : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
- MS Detection : ESI+ mode, monitoring m/z transitions specific to the protonated molecular ion (e.g., [M+H] ≈ 263) and fragments .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound and its analogs?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., hydroxyl position, stereochemistry) and test in standardized assays (e.g., enzyme inhibition, cell viability). For example, 1,2,3,9-tetrahydro derivatives with hydroxyl groups at C3 (P-165) show distinct activity vs. C1 analogs (T-231) .
- Data Normalization : Control for batch-to-batch purity variations using HPLC-UV and adjust activity metrics accordingly.
- Meta-Analysis : Cross-reference pharmacological data from structurally related compounds (e.g., 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one derivatives) to identify conserved activity trends .
Q. What strategies are recommended for studying the metabolic fate of this compound in preclinical models?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites. Monitor hydroxylation or N-oxidation pathways, common in pyrroloquinazoline systems .
- In Vivo Studies : Administer -labeled compound to rodents, collect blood/urine, and use radio-HPLC to trace metabolites. Structural elucidation via high-resolution MS/MS and comparison with synthetic standards .
Q. How can computational modeling aid in optimizing the pharmacological profile of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the hydroxyl group’s role in hydrogen bonding, as seen in similar alkaloids .
- ADME Prediction : Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and BBB permeability. Adjust substituents (e.g., introducing fluorine) to enhance bioavailability .
Q. What experimental designs are critical for investigating the compound’s chiral stability under varying storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–3 months. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .
- Kinetic Analysis : Use Arrhenius plots to predict racemization rates at different temperatures. Stabilize formulations with antioxidants (e.g., BHT) if oxidation is observed .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
